molecular formula C11H15N2O4PS B195305 Levamisole phosphate CAS No. 32093-35-9

Levamisole phosphate

カタログ番号: B195305
CAS番号: 32093-35-9
分子量: 302.29 g/mol
InChIキー: QEMMFDPTLWDHKP-HNCPQSOCSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Levamisole phosphate has been shown to have significant effects on immune responses and antioxidant status . It interacts with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

This compound impacts various types of cells and cellular processes . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The binding interaction analysis of this compound against alkaline phosphatase shows a favorable binding energy .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: Levamisole phosphate is synthesized through a multi-step process starting from the precursor compound, L-tetramisole. The synthesis involves the following steps :

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

生物活性

Levamisole phosphate is an anthelmintic agent primarily used in veterinary medicine for the treatment of parasitic infections, particularly in livestock. It has also been utilized in human medicine, notably as an immunomodulator and in cancer therapy. This article explores the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, mechanisms of action, and research findings.

This compound acts primarily as a nicotinic acetylcholine receptor (nAChR) agonist in nematodes. This interaction leads to paralysis and death of the parasites. The compound's mechanism involves:

  • Receptor Activation : Levamisole binds to nAChRs on muscle cells of nematodes, causing depolarization and subsequent paralysis.
  • Alkaline Phosphatase Inhibition : Levamisole reversibly inhibits various isoforms of alkaline phosphatase (AP), which is relevant in both therapeutic and laboratory settings. This inhibition can affect bone mineralization processes by altering serum phosphate levels .

Veterinary Use

This compound is widely used in veterinary medicine for:

  • Nematode Infections : Effective against a range of gastrointestinal nematodes in sheep, cattle, and horses.
  • Immunostimulation : It has been shown to enhance immune responses in animals, making it beneficial for managing infections and improving overall health.

Human Medicine

In humans, levamisole has been employed as:

  • Immunomodulator : Used in treating certain cancers and autoimmune diseases by enhancing immune function.
  • Adjuvant Therapy : Often combined with other treatments to improve outcomes in cancer patients.

Case Study 1: Efficacy in Sheep

A study conducted over five years demonstrated that this compound maintained a 100% efficacy against helminths initially. However, resistance developed over time, leading to only 70.4% efficacy after five years of exclusive use. The study utilized fecal egg count reduction tests (FECRT) to evaluate effectiveness .

Case Study 2: Metabolite Analysis in Horses

Research on levamisole preparations administered to horses revealed the presence of metabolites such as aminorex and rexamino in urine samples post-administration. The injectable solution showed specific degradation impurities but did not contain the metabolites initially thought to be present . This study highlights the metabolic pathways and potential implications for drug testing in equine sports.

Comparative Efficacy Table

Study FocusInitial Efficacy (%)Post-Resistance Efficacy (%)Notable Findings
Sheep Nematode Control10070.4Resistance developed after five years
Horse Metabolite DetectionN/AN/AIdentified metabolites post-administration

特性

IUPAC Name

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2S.H3O4P/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;1-5(2,3)4/h1-5,10H,6-8H2;(H3,1,2,3,4)/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMMFDPTLWDHKP-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(CN21)C3=CC=CC=C3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N2O4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185890
Record name Levamisole phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32093-35-9
Record name Levamisole phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32093-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levamisole phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032093359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levamisole phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazoletriylium phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.276
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVAMISOLE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIG89N8AZY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levamisole phosphate
Reactant of Route 2
Levamisole phosphate
Reactant of Route 3
Levamisole phosphate
Reactant of Route 4
Levamisole phosphate
Reactant of Route 5
Levamisole phosphate
Reactant of Route 6
Levamisole phosphate
Customer
Q & A

Q1: What is the mechanism of action of Levamisole phosphate?

A1: this compound is a cholinergic agonist that acts by stimulating nicotinic acetylcholine receptors in nematodes. [, ] This stimulation leads to muscle paralysis in the parasites, causing them to be expelled from the host's gastrointestinal tract. []

Q2: What is the molecular formula and weight of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do mention the use of high-performance liquid chromatography (HPLC) for its analysis. [, , , , ] This technique, coupled with appropriate detectors, can provide accurate structural information.

Q3: Can this compound be formulated with both hydrophilic and lipophilic drugs?

A3: Yes, research indicates that isotropic systems based on medium-chain mono- and diglycerides (MCMDG) show promise as vehicles for injectable formulations containing both this compound (hydrophilic) and abamectin (lipophilic). [, ] These systems demonstrate good drug solubility and can be optimized by incorporating solvents like propylene glycol or glycerol formal. []

Q4: How does the absorption rate of this compound administered in an MCMDG-based vehicle compare to commercial products?

A4: Studies in sheep show that the absorption rate of this compound is considerably slower when administered subcutaneously in an MCMDG-based formulation compared to commercially available products. [] This slower absorption also leads to a delayed time to maximum concentration (Tmax) and a longer mean residence time (MRT). []

Q5: Does the route of administration affect the pharmacokinetics of Levamisole?

A5: Yes, the route of administration can influence the pharmacokinetics of Levamisole. Research shows that the drug is rapidly eliminated from milk after a single administration in cows, with residues falling below detectable levels within 48-60 hours, depending on the formulation and route. [] Injectable formulations, for instance, led to faster elimination compared to drench or bolus administration. []

Q6: Is there evidence of resistance to this compound in livestock?

A8: Yes, resistance to this compound has been reported in gastrointestinal nematodes of cattle and sheep. [, , , ] Studies highlight the importance of monitoring anthelmintic efficacy and implementing strategies to minimize resistance development, such as targeted selective treatment. [, , , , ]

Q7: Can combining this compound with other anthelmintics be an effective strategy against multidrug-resistant nematodes?

A9: Yes, research suggests that combining this compound with drugs possessing different mechanisms of action, such as moxidectin or trichlorphon, can effectively control multidrug-resistant gastrointestinal nematodes in sheep. [, ]

Q8: Are there any reported toxic effects of this compound?

A10: While generally considered safe at recommended dosages, studies indicate potential toxicity of this compound at higher doses. [] For instance, in mice infected with Nematospiroides dubius, a one log2 increase from the effective dose resulted in 50% mortality. []

Q9: Are there any specific drug delivery systems being investigated for this compound?

A11: Research explores isotropic systems based on medium-chain mono- and diglycerides (MCMDG) as potential vehicles for injectable formulations containing this compound. [] These systems, especially when combined with solvents like propylene glycol or glycerol formal, offer advantages in terms of drug solubility and delivery. []

Q10: What analytical methods are commonly used to quantify this compound in various matrices?

A12: High-performance liquid chromatography (HPLC) is a widely used technique for analyzing this compound in different matrices, including plasma and formulations. [, , , ] Researchers employ different detectors, such as UV and fluorescence, depending on the specific application. [, ]

Q11: Are there any alternative treatments being investigated for nematode infections, considering the emerging resistance to conventional anthelmintics like this compound?

A13: Yes, the search for alternative treatments against nematode infections is ongoing, particularly due to increasing anthelmintic resistance. [, ] One promising avenue is the investigation of plant-derived extracts, such as those from Chenopodium ambrosioides, for their potential anthelmintic properties. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。